Tylosin phosphate

概要

説明

タイロシンリン酸塩は、Streptomyces fradiaeという細菌から得られるマクロライド系抗生物質です。主に家畜(牛、豚、鶏など)の細菌感染症の治療に獣医学で使用されます。 タイロシンリン酸塩は、グラム陽性菌およびマイコプラズマ、リケッチア、クラミジアなどの特定のグラム陰性菌に対して効果的であることが知られています .

準備方法

合成経路と反応条件: タイロシンリン酸塩は、Streptomyces fradiaeの発酵によって生成されます。発酵ブロスをろ過して菌糸体および他の固形物を除去します。 ろ液は、その後、溶媒抽出、沈殿、結晶化などのさまざまな精製工程にかけられ、タイロシンリン酸塩が単離されます .

工業生産方法: 工業的には、タイロシンリン酸塩の生産は、大規模発酵と、抗生物質を精製するためのダウンストリーム処理を伴います。 発酵プロセスは、タイロシンリン酸塩の収量を最大限にするように最適化され、精製工程は、最終製品の高純度と安定性を確保するように設計されています .

化学反応の分析

反応の種類: タイロシンリン酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: タイロシンは、タイロシンB、C、およびDなどのさまざまな誘導体を形成するように酸化されることがあります。

還元: 還元反応は、タイロシン分子の官能基を修飾することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤

生成される主な生成物:

- タイロシンB(デスミコシン)

- タイロシンC(マクロシン)

- タイロシンD(レロマイシン) .

4. 科学研究への応用

タイロシンリン酸塩は、以下を含むさまざまな科学研究への応用があります。

- 化学: マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。

- 生物学: 細菌耐性機構と抗生物質が微生物群集に与える影響に関する研究に使用されます。

- 医学: ヒトの細菌感染症の治療における潜在的な用途について調査されていますが、主な用途は獣医学の分野にあります。

- 産業: 家畜の成長促進と感染予防のための飼料添加物として使用されます .

科学的研究の応用

Control of Liver Abscesses in Cattle

Tylosin phosphate is extensively used in beef cattle to prevent liver abscesses caused by various bacteria, particularly Fusobacterium necrophorum. A study demonstrated that administering this compound at a concentration of 11 ppm in feed significantly reduced the incidence of liver abscesses among cattle compared to untreated controls. The effectiveness was assessed through post-mortem examinations, which revealed a lower prevalence of abscesses in treated animals .

| Study | Treatment | Control | Abscess Incidence (%) |

|---|---|---|---|

| Study 1 | Tylosin (11 ppm) | None | 5.2 |

| Study 2 | Tylosin (11 ppm) | None | 6.8 |

Prevention of Porcine Proliferative Enteropathy (PPE)

In swine, this compound has been shown effective against Porcine Proliferative Enteropathy (PPE), a disease caused by Lawsonia intracellularis. A clinical study indicated that feeding this compound at 100 g/ton for an initial period followed by a reduced dose effectively controlled PPE, resulting in lower mortality rates and improved weight gain compared to control groups .

| Study | Treatment | Mortality Rate (%) | Weight Gain (kg) |

|---|---|---|---|

| Study 3 | Tylosin (100 g/ton) | 1.9 | 148 |

| Study 4 | Control | 3.4 | 134 |

Antimicrobial Resistance Concerns

While this compound is beneficial for animal health, its use raises concerns regarding antimicrobial resistance (AMR). Research indicates that prolonged use can lead to increased resistance among enterococci, which are indicator bacteria for assessing AMR. A study monitored fecal samples from cattle treated with this compound and found significant changes in the resistance patterns of enterococci, suggesting that careful management is necessary to mitigate these risks .

Impact on Food Safety

The application of this compound also has implications for food safety. Residue studies have been conducted to assess the levels of this compound in meat products from treated animals. Regulatory agencies monitor these residues to ensure they remain below established safety thresholds. Research findings suggest that when administered according to guidelines, this compound does not pose significant risks to consumers .

Efficacy in Feedlot Settings

A comprehensive study involving over 7,500 yearling cattle assessed the impact of varying levels of this compound on liver health and overall growth performance. The results indicated that while low-dose tylosin effectively controlled liver abscesses, alternative management strategies are being explored to reduce reliance on antibiotics due to rising AMR concerns .

Withdrawal Studies

Another significant study investigated the effects of withdrawing this compound prior to slaughter on microbial resistance patterns. Cattle were fed tylosin for an extended period and then withdrawn before slaughter; fecal samples showed a reduction in resistant strains post-withdrawal, highlighting the importance of strategic antibiotic use in livestock management .

作用機序

タイロシンリン酸塩は、感受性のある細菌のタンパク質合成を阻害することで効果を発揮します。それは細菌リボソームの50Sサブユニットに結合し、翻訳中のペプチドの転座を阻止します。 この作用は静菌作用であり、細菌を直接殺すのではなく、細菌の増殖を阻害します .

類似の化合物:

- エリスロマイシン: 作用機序が似ていますが、より広いスペクトルの活性を持つ別のマクロライド系抗生物質。

- アジスロマイシン: 薬物動態特性が向上し、半減期が長いマクロライド。

- クラリスロマイシン: エリスロマイシンに比べて、特定の細菌に対する活性が向上したマクロライド .

タイロシンリン酸塩の独自性: タイロシンリン酸塩は、特定のグラム陽性菌に対する高い有効性と、獣医学における飼料添加物としての使用が特徴です。 家畜の成長促進と感染予防を可能にすることから、農業産業における貴重なツールとなっています .

類似化合物との比較

- Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

- Azithromycin: A macrolide with improved pharmacokinetic properties and a longer half-life.

- Clarithromycin: A macrolide with enhanced activity against certain bacteria compared to erythromycin .

Uniqueness of Tylosin Phosphate: this compound is unique in its high efficacy against specific Gram-positive bacteria and its use as a feed additive in veterinary medicine. Its ability to promote growth and prevent infections in livestock makes it a valuable tool in the agricultural industry .

特性

CAS番号 |

1405-53-4 |

|---|---|

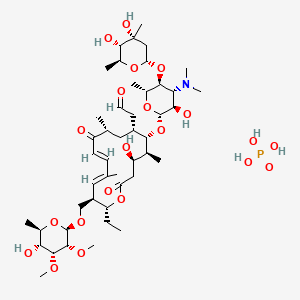

分子式 |

C46H80NO21P |

分子量 |

1014.1 g/mol |

IUPAC名 |

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid |

InChI |

InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/t24?,25?,26?,27?,28?,29?,30?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46-;/m1./s1 |

InChIキー |

NBOODGNJLRRJNA-JRNKFFRFSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

異性体SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

正規SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

Key on ui other cas no. |

1405-53-4 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

同義語 |

2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tylosin phosphate exert its antibacterial effect?

A1: this compound, a macrolide antibiotic, primarily acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth inhibition or death. []

Q2: Which bacterial species are commonly associated with liver abscesses in cattle?

A2: Fusobacterium necrophorum and Trueperella pyogenes are the primary bacterial species implicated in liver abscess development in feedlot cattle. []

Q3: Is this compound effective in treating necrotic enteritis in chickens?

A3: Yes, research demonstrates that this compound effectively treats necrotic enteritis in broiler chickens. In a study using a Clostridium perfringens induced model, all tested doses of this compound (50, 100, 200, and 300 ppm) significantly reduced mortality and lesion scores compared to untreated birds. []

Q4: Can this compound be used to treat proliferative enteropathy in pigs?

A5: Yes, oral this compound has proven effective in both preventing and treating proliferative enteropathy (PE) in pigs challenged with Lawsonia intracellularis. Pigs given this compound before or after challenge exposure did not develop clinical signs or lesions of PE. []

Q5: What is the primary mechanism of macrolide resistance in bacteria?

A6: The most common mechanism of macrolide resistance is the acquisition of erm genes, which encode rRNA methylases. These enzymes modify the ribosome binding site, reducing the binding affinity of macrolides. [, ]

Q6: Does the use of this compound in cattle lead to an increase in resistant bacteria?

A7: Research suggests that while this compound use can increase the proportion of resistant bacteria in cattle, this effect may be temporary. One study observed a decrease in the proportion of erythromycin- and tylosin-resistant enterococci after tylosin withdrawal, suggesting the importance of judicious antibiotic use. []

Q7: Does this compound use contribute to macrolide resistance in Mannheimia haemolytica?

A8: A 3-year study found a low prevalence of tulathromycin resistance in M. haemolytica isolated from feedlot cattle, despite previous exposure to macrolides, including tylosin. The study highlights that resistance development may vary depending on the specific macrolide and local factors. []

Q8: Are there any effective alternatives to this compound for controlling liver abscesses in cattle?

A9: Several alternatives to this compound are under investigation, including: * Direct-fed microbials (DFM): Research on a novel DFM shows promise in reducing liver abscess prevalence without negatively impacting growth performance. [] * Immunoglobulin-Y (IgY): An IgY product designed to target F. necrophorum and T. pyogenes demonstrated potential for controlling liver abscesses and reducing macrolide-resistant bacteria. [] * Dietary modifications: Some studies suggest that increasing the bulk density of steam-flaked corn in cattle diets can reduce liver abscess incidence, offering a potential non-antibiotic approach. []

Q9: What are the benefits and limitations of direct-fed microbials (DFMs) as a this compound alternative?

A10: Benefits: DFMs offer a non-antibiotic approach to potentially modulate the gut microbiome and improve animal health. Some DFMs have shown promise in reducing liver abscesses without affecting growth performance. [, ]

Q10: How is this compound absorbed and distributed in chickens?

A11: Studies show that this compound formulated in long-action pellets leads to increased bioavailability and higher serum concentrations in chickens compared to standard formulations. This suggests a potential for improved efficacy with this specific delivery method. []

Q11: Are there differences in pharmacokinetics between tylosin tartrate and this compound in chickens?

A12: Research indicates that tylosin tartrate shows better absorption in chickens after oral administration compared to this compound, resulting in higher plasma concentrations and bioavailability. []

Q12: What are the potential environmental risks associated with this compound use?

A13: this compound, like other antibiotics, can enter the environment through animal waste. This raises concerns about potential ecotoxicological effects and selection for antibiotic resistance in environmental bacteria. [, ]

Q13: Is this compound safe for human consumption?

A14: Regulatory agencies, such as the U.S. Food and Drug Administration, establish withdrawal periods for this compound use in livestock to minimize residues in meat and ensure consumer safety. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。